2-Chloro-6-methyl-pyridine-3-sulfonic acid methylamide
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Overview
Description
2-Chloro-6-methyl-pyridine-3-sulfonic acid methylamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol. This compound has been extensively researched for its various properties and applications in scientific experiments.
Preparation Methods
The synthesis of 2-Chloro-6-methyl-pyridine-3-sulfonic acid methylamide involves several steps. One common method includes the chlorination of 6-methylpyridine followed by sulfonation and subsequent methylation of the sulfonic acid group. The reaction conditions typically involve the use of chlorinating agents, sulfonating agents, and methylating agents under controlled temperatures and pressures .
Chemical Reactions Analysis
2-Chloro-6-methyl-pyridine-3-sulfonic acid methylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-6-methyl-pyridine-3-sulfonic acid methylamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-pyridine-3-sulfonic acid methylamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-6-methyl-pyridine-3-sulfonic acid methylamide can be compared with other similar compounds, such as:
2-Chloro-6-methylpyridine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Chloro-4-methylpyridine: Another related compound with similar reactivity but different substitution patterns on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and sulfonic acid methylamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N,6-dimethylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5-3-4-6(7(8)10-5)13(11,12)9-2/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBMJFRIYQHMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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